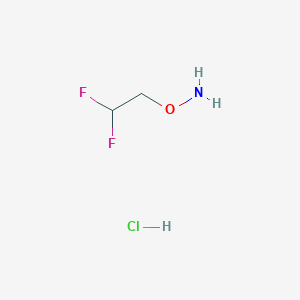
4-Chloro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as halobenzenes. Halobenzenes are aromatic compounds in which the benzene ring is substituted by one or more halogens .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic compound with alternating double and single bonds. The benzene ring is substituted with a chlorine atom and a trifluoromethyl group at the 4th and 2nd positions respectively .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, halobenzenes in general can undergo various reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms like fluorine and chlorine would make the compound polar, influencing its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Regioselective Metalation :
- Chloro(trifluoromethyl)benzenes, including our compound of interest, have been studied for their reactivity in regioselective metalation reactions. The metalation occurs adjacent to the halogen substituent, showcasing its potential in synthetic organic chemistry for the construction of complex molecules (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Polyetherimides :
- The compound has been utilized in the synthesis of novel fluorine-containing polyetherimides, indicating its role in polymer science and material engineering (Yu Xin-hai, 2010).
Formation of Benzimidazoles :
- It serves as a precursor in the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This indicates its importance in medicinal chemistry and the development of heterocyclic compounds (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Environmental Applications :
- The compound has been studied in environmental contexts, such as its behavior on soil surfaces and its interaction with light. These studies are crucial for understanding the environmental fate of chemicals used in agriculture and industry (Scrano, Bufo, Cataldi, & Albanis, 2004).
Organic Synthesis and Chemical Reactions :
- Its application in organic synthesis, particularly in the formation of other complex chemical structures, has been a topic of interest. This includes the study of its reactions under various conditions to produce different organic compounds (Platz et al., 1991).
Optical Material Research :
- Research has also explored its role in the synthesis of polyimide optical materials. This indicates its potential in the development of new materials with specific optical properties (Xing, Wang, Gao, & Jiang, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-6-1-2-7(9(14,15)16)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVUHZIGJRWBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
CAS RN |
1099597-50-8 | |
| Record name | 4-Chloro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)


![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)


![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
